5-Methoxy-N1-methylbenzene-1,2-diamine
Overview
Description
5-Methoxy-N1-methylbenzene-1,2-diamine, also known as 4-methoxy-N~2~-methyl-1,2-benzenediamine, is a chemical compound with the CAS Number: 129139-48-6 . It has a molecular weight of 152.2 and its InChI Code is 1S/C8H12N2O/c1-10-8-5-6 (11-2)3-4-7 (8)9/h3-5,10H,9H2,1-2H3 .
Molecular Structure Analysis
The molecular structure of this compound contains a total of 23 bonds, including 11 non-H bonds, 6 multiple bonds, 2 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, 1 primary amine (aromatic), 1 secondary amine (aromatic), and 1 ether (aromatic) .Physical and Chemical Properties Analysis
This compound is a liquid at normal temperature . The compound is generally soluble in water .Scientific Research Applications
Selective and Sensitive Ion Detection
A diamine compound closely related to 5-Methoxy-N1-methylbenzene-1,2-diamine has been used as a neutral ionophore for the development of a highly selective and sensitive PVC membrane electrode. This electrode is particularly effective for detecting Be2+ ions. The compound shows a Nernstian response over a wide concentration range, with a very low detection limit. This application is significant in fields requiring precise ion detection, such as environmental monitoring and analytical chemistry (Soleymanpour, Rad, & Niknam, 2006).
Corrosion Inhibition
Derivatives of 2-Aminobenzene-1,3-dicarbonitriles, which are structurally similar to this compound, have been investigated as green corrosion inhibitors for metals like mild steel and aluminum. These compounds exhibit high inhibition efficiency, making them valuable in industrial processes where metal corrosion is a concern, such as in oil well acidization, descaling, and steel pickling (Verma, Quraishi, & Singh, 2015).
Enhancement of Li-ion Batteries
Analogues of 1,2,4,5-tetramethoxybenzene, a compound related to this compound, have been synthesized and characterized for potential use in Li-ion batteries. These substances, particularly the methylated quinonic structures, demonstrate better electrochemical stability and effective prevention of overcharging in batteries, highlighting their significance in advancing battery technology (Pirnat, Gaberšček, & Dominko, 2013).
Catalytic Conversion in Fuel Production
A study demonstrated the use of a methoxybenzene compound, similar to this compound, in the catalytic conversion of biomass lignin to gasoline-range molecules. This process occurs over a bifunctional catalyst, showcasing the potential of such compounds in renewable energy production, particularly in the conversion of biomass to liquid fuels (Zhu, Lobban, Mallinson, & Resasco, 2011).
Development of Organogels and Mesophases
Certain derivatives of this compound have been used to create novel organogels and mesophases. These materials exhibit properties like thermotropic cubic mesophases, making them useful in a variety of applications, from material science to pharmaceuticals (Ziessel, Pickaert, Camerel, Donnio, Guillon, Césario, & Prangé, 2004).
Safety and Hazards
The compound is associated with several hazard statements including H315, H319, and H335 . Precautionary measures include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . It’s recommended to handle it with suitable gloves and eye protection .
Mechanism of Action
Biochemical Pathways
The biochemical pathways affected by 5-Methoxy-N1-methylbenzene-1,2-diamine are currently unknown . The compound’s potential effects on these pathways and their downstream effects would be an interesting area for future research.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . Factors such as pH, temperature, and the presence of other molecules can affect how the compound interacts with its targets and its overall stability. Understanding these factors is crucial for optimizing the compound’s use in various applications.
Properties
IUPAC Name |
4-methoxy-2-N-methylbenzene-1,2-diamine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-10-8-5-6(11-2)3-4-7(8)9/h3-5,10H,9H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCLCHGDNINANNQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=CC(=C1)OC)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
129139-48-6 | |
Record name | 5-methoxy-N1-methylbenzene-1,2-diamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.